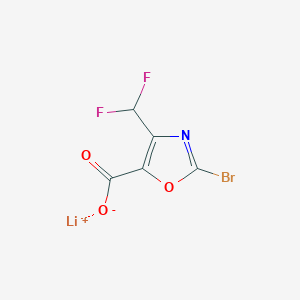

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate, also known as LiBrOx, is a chemical compound with potential applications in medical and scientific research. This compound is a derivative of oxazole, a heterocyclic organic compound that contains a five-membered ring with an oxygen and nitrogen atom. The synthesis of LiBrOx involves the reaction of 2-bromo-4-(difluoromethyl)-1,3-oxazole with lithium hydroxide, resulting in the formation of LiBrOx.

Scientific Research Applications

Lithium-Containing Compounds in Battery Technology : Lithium difluoro(oxalato)borate (LiFOB) is used to enhance the electrochemical performance of lithium cobalt oxide and lithium nickel manganese cobalt oxide cathodes, as well as silicon/graphite anodes in lithium-ion batteries, particularly at elevated temperatures. This additive improves high-temperature performance and alters the surface chemistry of the electrodes (Lee et al., 2014).

Lithium in Aging Research : Lithium exposure at clinically relevant concentrations has been shown to increase survival during normal aging in Caenorhabditis elegans. It extends longevity via altered gene expression related to nucleosome-associated functions, suggesting a role in modulating histone methylation and chromatin structure (McColl et al., 2008).

Lithium's Role in Circadian Rhythm : Lithium is a critical component in the regulation of circadian rhythm through its inhibition of glycogen synthase kinase 3 (GSK3) and its effect on the orphan nuclear receptor Rev-erbα, a negative component of the circadian clock (Yin et al., 2006).

Lithium in Tissue Engineering : Lithium ions have been used to stimulate cementogenic differentiation of human periodontal ligament-derived cells in bioactive scaffolds. This involves the activation of the Wnt/β-catenin signalling pathway, indicating potential applications in periodontal tissue engineering (Han et al., 2012).

Lithium in Alzheimer's Disease Research : Lithium has neuroprotective properties and has been considered as a potential treatment for Alzheimer's disease due to its modulation of multiple homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, and mitochondrial function (Forlenza et al., 2014).

Use in Energy Storage Systems : Lithium salts such as lithium bromide (LiBr) have been explored in Li–O2 cells as electrolyte and redox mediator, enhancing cell performance with fewer side effects compared to other lithium halide salts (Kwak et al., 2016).

properties

IUPAC Name |

lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO3.Li/c6-5-9-1(3(7)8)2(12-5)4(10)11;/h3H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJFWSVYWWTGKK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=C(OC(=N1)Br)C(=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF2LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)

![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)